2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid
2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid
Brand Name:
Vulcanchem
CAS No.:
15271-73-5
VCID:
VC0231283
InChI:
InChI=1S/C39H47NO15/c1-17-11-10-13-38(7,50)35(47)21(5)30(44)19(3)33(54-22(6)41)18(2)24(51-9)12-14-53-39(8)36(48)29-27-25(52-16-26(42)43)15-23(40-37(17)49)32(46)28(27)31(45)20(4)34(29)55-39/h10-15,18-19,21,24,30,33,44-46,50H,16H2,1-9H3,(H,40,49)(H,42,43)/b13-10-,14-12-,17-11-
SMILES:
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)OCC(=O)O)NC(=O)C(=CC=CC(C(=O)C(C(C(C1OC(=O)C)C)O)C)(C)O)C)O)O)C)C)OC
Molecular Formula:
C39H47NO15
Molecular Weight:
769.8 g/mol
2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid
CAS No.: 15271-73-5
Main Products
VCID: VC0231283
Molecular Formula: C39H47NO15
Molecular Weight: 769.8 g/mol
CAS No. | 15271-73-5 |
---|---|
Product Name | 2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid |
Molecular Formula | C39H47NO15 |
Molecular Weight | 769.8 g/mol |
IUPAC Name | 2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid |
Standard InChI | InChI=1S/C39H47NO15/c1-17-11-10-13-38(7,50)35(47)21(5)30(44)19(3)33(54-22(6)41)18(2)24(51-9)12-14-53-39(8)36(48)29-27-25(52-16-26(42)43)15-23(40-37(17)49)32(46)28(27)31(45)20(4)34(29)55-39/h10-15,18-19,21,24,30,33,44-46,50H,16H2,1-9H3,(H,40,49)(H,42,43)/b13-10-,14-12-,17-11- |
Standard InChIKey | WVPVVIOXGMSGRF-AYDMIGIISA-N |
Isomeric SMILES | CC1C(/C=C\OC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)OCC(=O)O)NC(=O)/C(=C\C=C/C(C(=O)C(C(C(C1OC(=O)C)C)O)C)(C)O)/C)O)O)C)C)OC |
SMILES | CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)OCC(=O)O)NC(=O)C(=CC=CC(C(=O)C(C(C(C1OC(=O)C)C)O)C)(C)O)C)O)O)C)C)OC |
Canonical SMILES | CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C(C(=CC(=C43)OCC(=O)O)NC(=O)C(=CC=CC(C(=O)C(C(C(C1OC(=O)C)C)O)C)(C)O)C)O)O)C)C)OC |
PubChem Compound | 6916298 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume